![molecular formula C22H10O8 B14274586 4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) CAS No. 131649-46-2](/img/structure/B14274586.png)
4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is an organic compound known for its unique structure and properties It is a derivative of phthalic anhydride and is characterized by the presence of two benzofuran-1,3-dione groups connected by a 1,4-phenylenebis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) typically involves the reaction of hydroquinone with phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds through an esterification process followed by cyclization to form the benzofuran-1,3-dione rings.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where hydroquinone and phthalic anhydride are reacted in a solvent such as toluene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran rings, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzofuran-1,3-dione groups can yield hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In organic synthesis, 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) serves as a building block for the synthesis of more complex molecules. It is used in the preparation of polymers and advanced materials due to its ability to form stable, high-performance polymers.
Biology and Medicine: Research has explored its potential as a precursor for biologically active compounds. Its derivatives have been investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of high-temperature resistant polymers and coatings. It is also employed in the manufacture of electronic materials due to its excellent thermal and chemical stability.
作用機序
The mechanism by which 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) exerts its effects is primarily through its ability to undergo various chemical transformations. The benzofuran-1,3-dione groups can participate in redox reactions, while the phenylene linkage provides structural rigidity and stability. These properties make it a versatile intermediate in the synthesis of functional materials.
類似化合物との比較
4,4’-[1,4-Phenylenebis(oxy)]diphthalonitrile: Similar in structure but contains nitrile groups instead of benzofuran-1,3-dione.
4,4’-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline]: Contains trifluoromethyl groups, offering different electronic properties.
Uniqueness: 4,4’-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione) is unique due to its dual benzofuran-1,3-dione groups, which provide distinct reactivity and stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.
This compound’s versatility and stability make it a valuable asset in various scientific and industrial applications, highlighting its importance in modern chemistry and materials science.
特性
CAS番号 |
131649-46-2 |
|---|---|
分子式 |
C22H10O8 |
分子量 |
402.3 g/mol |
IUPAC名 |
4-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C22H10O8/c23-19-13-3-1-5-15(17(13)21(25)29-19)27-11-7-9-12(10-8-11)28-16-6-2-4-14-18(16)22(26)30-20(14)24/h1-10H |
InChIキー |
AFDHKKWBKRJYSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)OC4=CC=CC5=C4C(=O)OC5=O)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


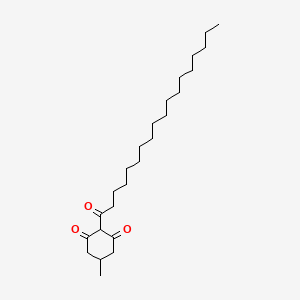
![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
![[(Nitroperoxy)sulfonyl]methane](/img/structure/B14274514.png)
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


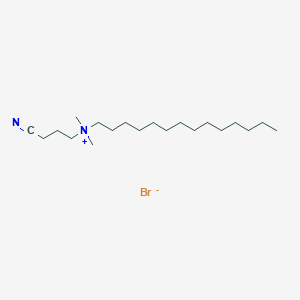
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
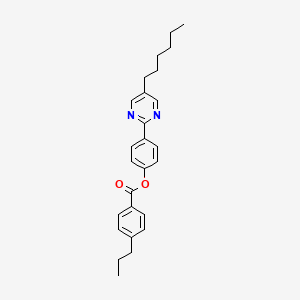
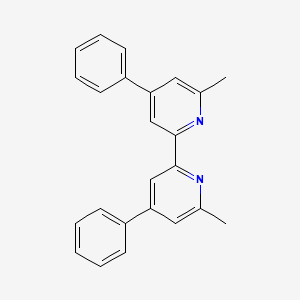
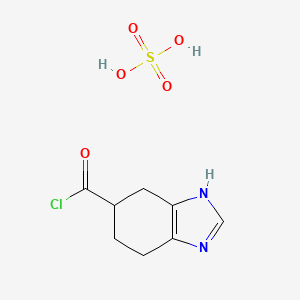
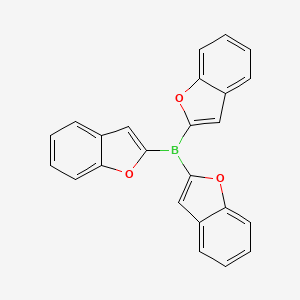
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
